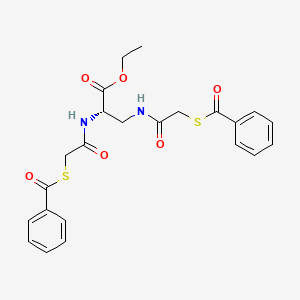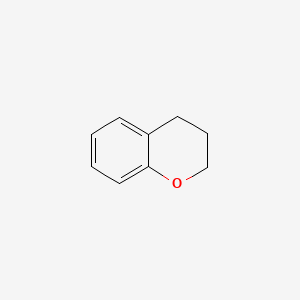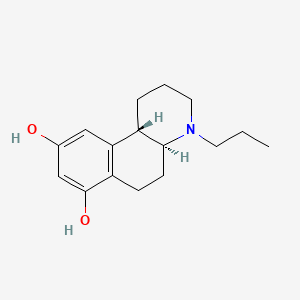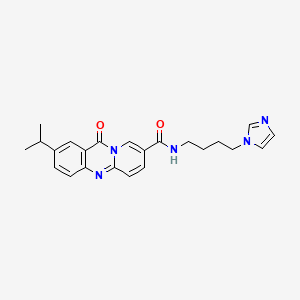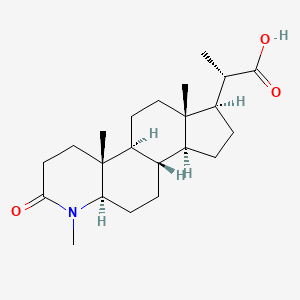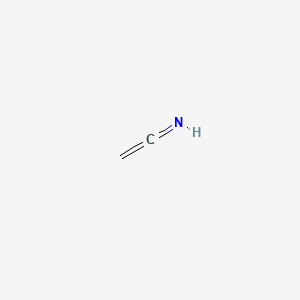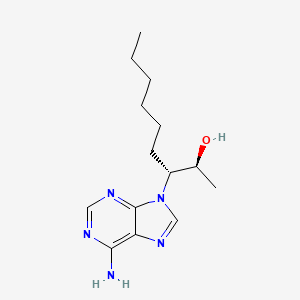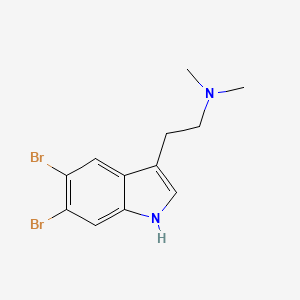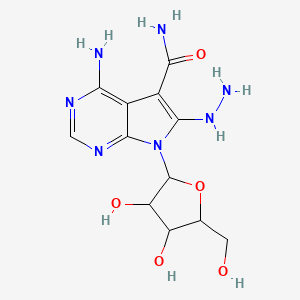
Estrapronicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of estrapronicate involves the esterification of estradiol with nicotinic acid and propionic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Estrapronicate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Chemistry: As an estrogen ester, estrapronicate is of interest in the study of steroid chemistry and the development of synthetic estrogens.
Biology: this compound’s role as an estrogen makes it relevant in the study of hormonal regulation and endocrine system functions.
Medicine: Although not marketed, this compound was investigated for its potential use in hormone replacement therapy and other estrogen-related treatments.
Mechanism of Action
Estrapronicate exerts its effects by binding to estrogen receptors in the body. This binding activates the estrogen receptor, which then interacts with specific DNA sequences to regulate the transcription of target genes. These genes are involved in various physiological processes, including reproductive system function, bone density maintenance, and cardiovascular health .
Comparison with Similar Compounds
Estrapronicate is similar to other estrogen esters, such as estradiol valerate and estradiol cypionate. its unique combination of nicotinic acid and propionic acid esters distinguishes it from these compounds. This unique structure may result in different pharmacokinetic properties, such as absorption rate and duration of action .
Similar Compounds
- Estradiol valerate
- Estradiol cypionate
- Estradiol benzoate
These compounds share the common feature of being esterified forms of estradiol, but they differ in their ester groups, which can influence their pharmacological profiles .
Properties
CAS No. |
4140-20-9 |
|---|---|
Molecular Formula |
C27H31NO4 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C27H31NO4/c1-3-25(29)31-19-7-9-20-17(15-19)6-8-22-21(20)12-13-27(2)23(22)10-11-24(27)32-26(30)18-5-4-14-28-16-18/h4-5,7,9,14-16,21-24H,3,6,8,10-13H2,1-2H3/t21-,22-,23+,24+,27+/m1/s1 |
InChI Key |
FXMSQUVSUXBBAB-TXDQRGGKSA-N |
SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CN=CC=C5)C |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C5=CN=CC=C5)C |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC(=O)C5=CN=CC=C5)C |
Key on ui other cas no. |
4140-20-9 |
Synonyms |
estradiol 17-nicotinate 3-propionate estrapronicate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


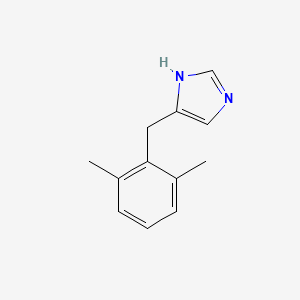
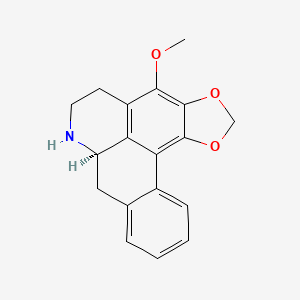
![6-Benzyl-5h-dibenzo[d,f][1,3]diazepine](/img/structure/B1220394.png)
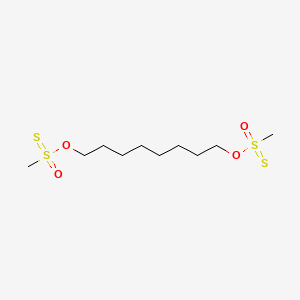
![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)
